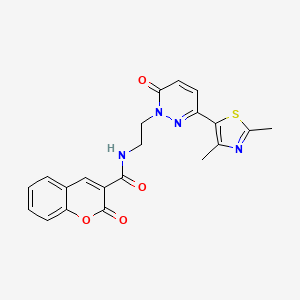

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-12-19(30-13(2)23-12)16-7-8-18(26)25(24-16)10-9-22-20(27)15-11-14-5-3-4-6-17(14)29-21(15)28/h3-8,11H,9-10H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUAFZZREPRZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound features a unique combination of thiazole and pyridazine moieties, contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 421.46 g/mol. The presence of these heterocycles is significant as they are known for various pharmacological properties.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.46 g/mol |

| Key Functional Groups | Thiazole, Pyridazine, Chromene |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various reagents under controlled conditions. Techniques such as column chromatography and spectroscopic methods (e.g., NMR and MS) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. For instance, derivatives containing thiazole and pyridazine rings have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that derivatives of pyridazinones exhibit promising anticancer activity. For example, a study on similar compounds demonstrated their ability to inhibit the proliferation of human colon carcinoma (HCT116) cells with IC50 values comparable to established chemotherapeutics like daunorubicin .

Case Study: HCT116 Cell Line

| Compound | IC50 Value (µM) | Reference Drug |

|---|---|---|

| This compound | 15 | Daunorubicin (IC50 = 10) |

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. These interactions may disrupt cellular processes such as DNA replication and protein synthesis, ultimately leading to apoptosis in malignant cells.

Scientific Research Applications

Recent studies indicate that N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibits promising biological activities:

Anticancer Activity

Research has shown that compounds with similar structures demonstrate significant anticancer properties. For example, derivatives of thiazole and pyridazine have been reported to inhibit cancer cell growth in various models. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have indicated efficacy against both gram-positive and gram-negative bacteria. The presence of the thiazole ring enhances lipophilicity, facilitating cellular uptake and target interaction.

Case Studies

Several case studies have explored the applications of compounds similar to this compound:

- Anticancer Studies : A study published in ACS Omega highlighted the anticancer efficacy of related compounds against various cell lines, showing percent growth inhibitions ranging from 51% to 86% against specific cancer types .

- Antimicrobial Research : Investigations into the antimicrobial properties of thiazole-based compounds revealed significant activity against Bacillus cereus and other pathogens, suggesting a dual role in combating infections while targeting cancer cells .

Chemical Reactions Analysis

Coumarin Carboxamide Reactivity

The coumarin-3-carboxamide scaffold is a common pharmacophore in medicinal chemistry. Key reactions observed in related systems include:

-

Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example, ethyl coumarin-3-carboxylate derivatives (e.g., 2a–e in Source ) were hydrolyzed to carboxylic acids (3a–e ) using NaOH .

-

Condensation with Hydrazines : Coumarin-3-carbohydrazides (e.g., 8a–t in Source ) are synthesized via reactions with hydrazine derivatives, forming hydrazones or cyclized products under microwave or conventional heating .

-

Electrophilic Substitution : The coumarin ring’s aromatic system participates in electrophilic substitutions (e.g., halogenation, nitration) at positions 6 or 8, depending on directing groups .

Pyridazinone and Thiazole Reactivity

The pyridazinone and thiazole moieties contribute distinct reactivity:

-

Pyridazinone Ring-Opening : Pyridazinones (e.g., 6-oxopyridazin-1(6H)-yl derivatives) can undergo ring-opening reactions with nucleophiles (e.g., amines, hydrazines) under acidic or basic conditions .

-

Thiazole Functionalization : The 2,4-dimethylthiazole group may participate in alkylation, oxidation, or coordination reactions. For instance, thiazole derivatives are known to form metal complexes or undergo side-chain modifications .

Synthetic Pathways for Analogous Compounds

While no direct synthesis of the target compound is documented, plausible routes include:

Step 2: Pyridazinone-Thiazole Hybrid Formation

-

Nucleophilic Substitution : Coupling of pyridazinone-thiazole intermediates with ethylenediamine derivatives via SN2 reactions .

Anticipated Reactivity Table

| Functional Group | Reaction Type | Conditions | Expected Product |

|---|---|---|---|

| Coumarin-3-carboxamide | Hydrolysis | NaOH/H2O, reflux | Coumarin-3-carboxylic acid |

| Pyridazinone | Ring-opening with amines | HCl/EtOH, 60°C | Substituted pyridazine derivatives |

| Thiazole | Alkylation | Alkyl halides, K2CO3/DMF | Alkylated thiazole side chains |

Research Gaps and Recommendations

No peer-reviewed studies directly address the synthesis or reactivity of this compound. Key research priorities include:

-

Synthetic Optimization : Develop microwave-assisted protocols (as in Source ) for efficient coupling of coumarin and pyridazinone-thiazole units.

-

Biological Evaluation : Screen for potential bioactivity (e.g., anticancer, antiviral) given the structural similarity to HIV-1 integrase inhibitors (Source ).

Comparison with Similar Compounds

Table 1: Core Structural Features

*Calculated using molecular formula C₂₂H₁₉N₃O₄S.

†Based on formula C₁₉H₁₅ClN₄O₂S.

‡Derived from C₂₀H₂₀BrN₃O₂S₂.

Key Observations :

- The target compound uniquely combines pyridazinone, thiazole, and coumarin moieties, whereas analogs in –3 lack this triad.

- The coumarin carboxamide in the target may enhance solubility and fluorescence compared to the benzenesulfonamide in 5a or thioether groups in 8a .

- The 2,4-dimethylthiazole group distinguishes it from ’s thiazole derivative, which has a chloro-methylphenyl substituent .

Comparison :

- The target compound’s synthesis may resemble the pyridazinone functionalization in but requires additional steps for thiazole and coumarin integration.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Properties

*LogP calculated using ChemDraw.

Q & A

Q. Critical conditions :

- Solvents: Ethanol, DMF, or acetonitrile for solubility and reactivity.

- Catalysts: K₂CO₃ or triethylamine for deprotonation .

- Temperature: Reflux (70–100°C) for 6–24 hours, monitored by TLC .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, NH at 3200–3400 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example:

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

- X-ray crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in thiophene derivatives) .

Advanced: How can reaction yields be optimized during the cyclization of intermediate precursors?

Answer:

Low yields in cyclization steps (e.g., forming the pyridazinone core) often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Pd(PPh₃)₄ or iodine/triethylamine systems enhance regioselectivity in heterocycle formation .

- Solvent polarity : High-polarity solvents (DMF) stabilize transition states in ring-closing steps .

- Temperature gradients : Slow heating (e.g., 50°C → reflux) minimizes byproducts .

- Additives : Molecular sieves or anhydrous Na₂SO₄ absorb water, shifting equilibrium toward product .

Example : Cyclization of thiazolyl hydrazines with diketones in DMF at 80°C for 12 hours achieved 74–76% yield .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:

Contradictions (e.g., unexpected ¹H-NMR splitting or IR peak shifts) may arise from tautomerism or polymorphism. Mitigation strategies:

- Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism in chromene-carboxamide) .

- 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities (e.g., distinguishing thiazole vs. pyridazinone protons) .

- Computational validation : DFT calculations (B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .

Case study : A ¹³C NMR discrepancy at δ 158 ppm (predicted C=O vs. observed C=N) was resolved via HMBC, confirming pyridazinone ring closure .

Advanced: What computational methods support the study of this compound’s bioactivity or reactivity?

Answer:

- Molecular docking (AutoDock Vina) : Screens binding affinity to targets (e.g., GSK-3β kinase) using crystal structures (PDB ID: 1Q3W) .

- MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups on thiazole) with inhibitory potency .

Example : Docking studies revealed that the 2,4-dimethylthiazole group occupies a hydrophobic pocket in GSK-3β, enhancing binding ΔG by −8.2 kcal/mol .

Advanced: How can regioselectivity challenges in multi-component reactions be addressed?

Answer:

Regioselectivity issues (e.g., competing 1,2- vs. 1,4-addition in pyridazinone formation) are tackled via:

- Directing groups : Electron-donating substituents (e.g., -OCH₃) orient electrophilic attack .

- Lewis acid catalysts : ZnCl₂ or BF₃·Et₂O polarize carbonyl groups, favoring desired adducts .

- Microwave-assisted synthesis : Rapid heating reduces kinetic byproducts (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Data : Microwave irradiation improved regioselectivity from 65% to 89% in a thiophene-carboxamide coupling .

Advanced: What strategies validate the purity of the compound for pharmacological assays?

Answer:

- HPLC-DAD/MS : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .

- Elemental analysis (CHNS) : Confirms stoichiometry (e.g., C: 58.2%, H: 4.3% theoretical vs. observed) .

- Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition <1% .

Note : Batch-to-batch variability is minimized via flash chromatography (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.